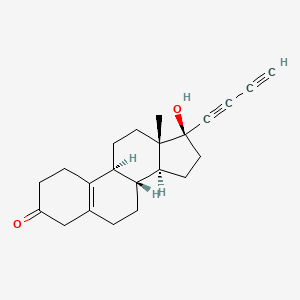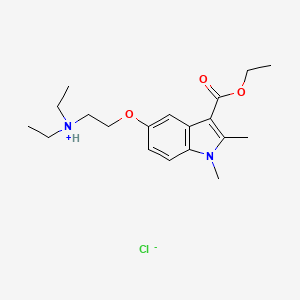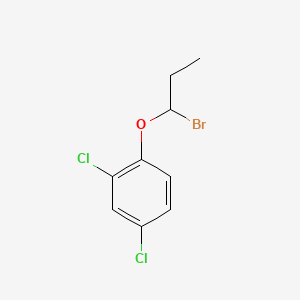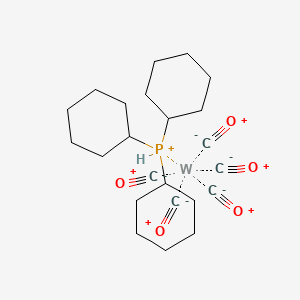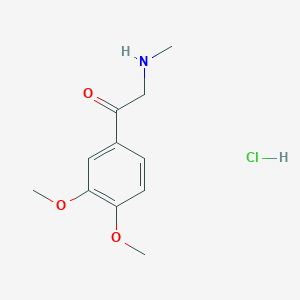
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is a chemical compound with the molecular formula C11H17NO3·HCl It is known for its unique structure, which includes a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the dimethoxyphenyl group.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the methylamino group, resulting in different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)ethylamine: Contains an ethylamine group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is unique due to its combination of a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone. This structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
特性
CAS番号 |
40511-15-7 |
|---|---|
分子式 |
C11H16ClNO3 |
分子量 |
245.70 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3;/h4-6,12H,7H2,1-3H3;1H |
InChIキー |
GTNVDMNEXDEIOB-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=CC(=C(C=C1)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


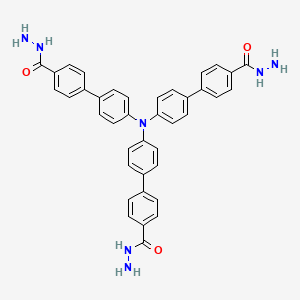
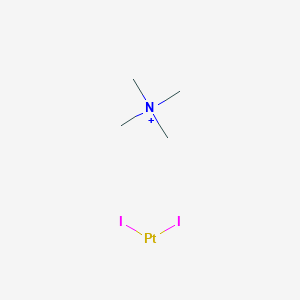

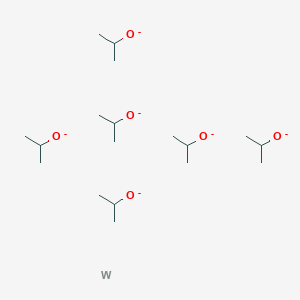
![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
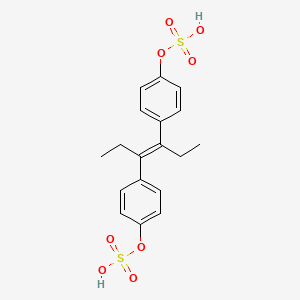
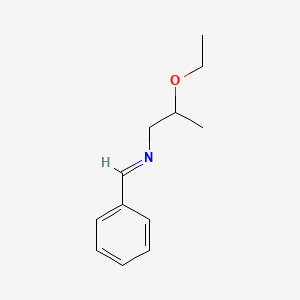
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
